2'-Deoxyguanosine-5'-O-(1-Thiotriphosphate)
Description
2'-Deoxyguanosine-5'-O-(1-thiotriphosphate) (dGTPαS) is a synthetic nucleoside triphosphate analog in which one of the non-bridging oxygen atoms in the α-phosphate group is replaced by sulfur . This substitution confers unique biochemical properties, including resistance to enzymatic hydrolysis and stereochemical specificity, making it invaluable in molecular biology and enzymology. The sulfur atom at the α-position alters the electronic and steric environment of the phosphate backbone, enabling its use as a substrate or inhibitor in studies involving DNA polymerases, reverse transcriptases, and restriction enzymes .
dGTPαS is synthesized via oxathiaphospholane chemistry, where a protected nucleoside reacts with hypophosphate or pyrophosphate in the presence of a base catalyst . The resulting diastereomers (Rp and Sp) are separable by ion-exchange chromatography due to differences in charge distribution . These stereoisomers exhibit distinct interactions with enzymes; for example, the Sp isomer is preferentially incorporated by DNA polymerases, while the Rp isomer often acts as a competitive inhibitor .
Properties
CAS No. |
80902-28-9 |
|---|---|
Molecular Formula |
C10H16N5O12P3S |
Molecular Weight |
523.25 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+,30?/m0/s1 |
InChI Key |
IOCRYHATDKHWPM-UMURPWKOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) typically involves the reaction of guanosine triphosphate (GTP) with a thiolating agent. The process can be summarized as follows:
Starting Material: Guanosine triphosphate (GTP).
Thiolating Agent: A sulfur-containing reagent is used to introduce the thiophosphate group.
Reaction Conditions: The reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure the selective formation of the thiophosphate ester.
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of GTP are reacted with the thiolating agent in industrial reactors.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (≥95%).
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) can undergo various chemical reactions, including:
Oxidation: The thiophosphate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiophosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the thiophosphate group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophosphates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Mechanism of Action
2'-Deoxyguanosine-5'-O-(1-thiotriphosphate) possesses a molecular formula of C10H12N5O12P3S and a molecular weight of approximately 611.2 g/mol. It is soluble in water and is primarily used in biochemical assays to study nucleic acid interactions and enzymatic activities. One notable mechanism of action is its role as an inhibitor of the enzyme deoxynucleoside triphosphate triphosphohydrolase SAMHD1, with an inhibition constant (Ki) of 820 nM, making it a valuable tool for studying cellular processes related to DNA metabolism and viral replication .
Viral Research
2'-Deoxyguanosine-5'-O-(1-thiotriphosphate) has been utilized in studies investigating the replication mechanisms of various viruses, including HIV. Its ability to inhibit SAMHD1 allows researchers to explore how viral infections manipulate host cellular machinery. For instance, studies have shown that this compound can enhance the susceptibility of cells to viral infections by modulating nucleotide availability .
Enzyme Kinetics
This compound serves as a substrate analog in enzyme kinetics studies, particularly for enzymes involved in nucleotide metabolism. By using 2'-deoxyguanosine-5'-O-(1-thiotriphosphate), researchers can assess the catalytic efficiency and substrate specificity of various kinases and polymerases, providing insights into their mechanisms .
Nucleotide Pool Studies
The incorporation of 2'-deoxyguanosine-5'-O-(1-thiotriphosphate) into nucleic acid synthesis allows researchers to investigate nucleotide pool dynamics within cells. This is particularly relevant in cancer research where altered nucleotide metabolism is a hallmark of tumor cells. Understanding how this compound affects nucleotide pools can lead to novel therapeutic strategies .
Case Study 1: Inhibition of SAMHD1
A study published in Nature demonstrated that the application of 2'-deoxyguanosine-5'-O-(1-thiotriphosphate) effectively inhibited SAMHD1 activity in human immune cells, leading to increased levels of deoxynucleoside triphosphates (dNTPs). This resulted in enhanced HIV replication, highlighting the compound's potential as a tool for studying viral pathogenesis and host-virus interactions .
Case Study 2: Nucleotide Metabolism in Cancer Cells
Research conducted on various cancer cell lines showed that treatment with 2'-deoxyguanosine-5'-O-(1-thiotriphosphate) altered nucleotide metabolism significantly. The study found that this compound could selectively inhibit certain pathways involved in DNA synthesis, suggesting its potential as a chemotherapeutic agent .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Viral Research | Investigating viral replication mechanisms | Enhances susceptibility to infections |
| Enzyme Kinetics | Studying nucleotide metabolism enzymes | Assesses catalytic efficiency |
| Nucleotide Pool Dynamics | Understanding alterations in nucleotide pools | Impacts on cancer cell metabolism |
| Therapeutic Development | Potential use as a chemotherapeutic agent | Selective inhibition of DNA synthesis pathways |
Mechanism of Action
The mechanism of action of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of dGTPαS and Analogues
Enzymatic Specificity and Stereochemistry
- dGTPαS vs. dGMPS: dGTPαS and dGMPS differ in sulfur placement (α-phosphate vs. terminal phosphate). HINT1 hydrolyzes dGMPS with a kcat of 0.02 s<sup>−1</sup>, comparable to its selenium analog dGMPSe, due to similar atomic radii of S and Se .
dGTPαS vs. GTPαS :
Both compounds share α-thiophosphate substitution, but GTPαS activates G-proteins, while dGTPαS is specific to DNA polymerases. The guanine base in GTPαS facilitates interactions with GTP-binding proteins, whereas the deoxyribose in dGTPαS directs it toward DNA replication systems .- Stereoisomer Effects: The Sp isomer of dGTPαS is incorporated into DNA by Klenow fragment polymerase with 90% efficiency relative to natural dGTP, whereas the Rp isomer inhibits polymerization . Similar stereodivergence is observed in EcoRI endonuclease, which hydrolyzes Rp-phosphorothioate DNA with inversion of configuration at phosphorus .
Resistance to Nucleases and Therapeutic Potential
- dGTPαS’s phosphorothioate linkage confers resistance to exonuclease degradation, making it useful in antisense oligonucleotide therapeutics .
- Compared to 2'-deoxycytidine-5'-O-(1-thiotriphosphate) (dCTPαS), which inhibits HIV-1 reverse transcriptase at IC50 values < 1 μM, dGTPαS shows weaker antiviral activity but greater utility in DNA repair studies .
Limitations and Challenges
- Toxicity: Thiophosphate analogs like dGTPαS can interfere with endogenous nucleotide pools, limiting in vivo applications .
- Synthesis Complexity : Diastereomer separation requires specialized chromatography, increasing production costs .
Biological Activity
2'-Deoxyguanosine-5'-O-(1-thiotriphosphate) (dGTPαS) is a modified nucleotide that plays a significant role in various biological processes. This compound is particularly notable for its ability to act as a substrate for nucleic acid polymerases, influencing DNA synthesis and repair mechanisms. The introduction of a sulfur atom in the triphosphate moiety enhances its stability and resistance to enzymatic degradation, making it a valuable tool in molecular biology and therapeutic applications.
- Chemical Formula : C10H14N5O3PS
- Molecular Weight : 303.29 g/mol
- Structure : dGTPαS consists of a deoxyribose sugar, a guanine base, and a triphosphate group where one oxygen atom is replaced by sulfur.
dGTPαS functions primarily by mimicking natural dGTP during DNA synthesis. Its incorporation into DNA strands can lead to chain termination due to the inability of DNA polymerases to extend from the thiophosphate linkage. This property is exploited in various research and therapeutic contexts, particularly in antiviral strategies where chain termination is desired.
1. Antiviral Properties
dGTPαS has been investigated for its antiviral activities, particularly against retroviruses such as HIV. The compound's ability to terminate DNA synthesis makes it an effective inhibitor of viral replication. In studies, dGTPαS was shown to inhibit reverse transcriptase activity, leading to reduced viral load in infected cells .
2. Inhibition of DNA Polymerases
The incorporation of dGTPαS into DNA strands results in the inhibition of DNA polymerases during replication. This property is useful for studying DNA replication mechanisms and for developing antiviral therapies that target viral polymerases .
3. Use in SELEX Techniques
Modified nucleotides like dGTPαS are utilized in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) techniques to create aptamers with high specificity and affinity for target molecules. The stability conferred by the thiophosphate group allows these aptamers to resist degradation in biological environments .
Case Study 1: Antiviral Efficacy
A study conducted on the efficacy of dGTPαS against HIV demonstrated that it significantly reduced viral replication in vitro. The results indicated that cells treated with dGTPαS showed a marked decrease in viral RNA levels compared to untreated controls .
Case Study 2: SELEX Applications
In another investigation, researchers employed dGTPαS in SELEX to develop RNA aptamers that bind specifically to vascular endothelial growth factor (VEGF). The modified nucleotides enhanced the stability of the resulting aptamers, which exhibited high binding affinity (Kd = 2 nM) and prolonged half-lives in plasma .
Comparative Data on Biological Activity
Q & A
Q. How is 2'-deoxyguanosine-5'-O-(1-thiotriphosphate) synthesized and purified for enzymatic studies?
The compound is synthesized via sulfur substitution at the α-phosphate position of dGTP, producing a mixture of Rp and Sp diastereomers. Purification typically involves ion-exchange chromatography or HPLC to separate isomers and remove unreacted precursors. Critical parameters include pH control during synthesis (to minimize hydrolysis) and storage at -80°C in aqueous buffers to preserve stability .
Q. What role does 2'-deoxyguanosine-5'-O-(1-thiotriphosphate) play in SNP detection assays?
The sulfur substitution confers resistance to 5'→3' exonuclease activity, enabling its use in allele-specific PCR. After incorporation into primers, the thio-modified DNA backbone prevents exonuclease digestion, allowing selective amplification of SNP-containing alleles. Methodological optimization includes adjusting polymerase choice (e.g., mutated Taq for enhanced thio-NTP incorporation) and Mg²⁺ concentration to balance fidelity and efficiency .
Q. How does this compound affect DNA polymerase kinetics compared to unmodified dGTP?
Pre-steady-state kinetic assays reveal reduced incorporation rates due to steric hindrance from the sulfur atom. For example, studies with Klenow fragment show a 3–5-fold decrease in compared to dGTP. Researchers should optimize reaction temperatures (e.g., 37°C to 45°C) and use Mn²⁺ as a cofactor to enhance incorporation efficiency .
Advanced Research Questions
Q. How do Rp and Sp diastereomers of 2'-deoxyguanosine-5'-O-(1-thiotriphosphate) influence enzymatic recognition and data reproducibility?
Q. What strategies mitigate non-specific signals in pyrosequencing when using thio-modified nucleotides?
In pyrosequencing, dATPαS is substituted for dATP to avoid luciferase false positives. However, 2'-deoxyguanosine-5'-O-(1-thiotriphosphate) can cause signal quenching due to sulfur’s electron-withdrawing effects. Solutions include:
Q. How can researchers resolve contradictions in SAMHD1 inhibition studies involving this compound?
SAMHD1 hydrolyzes thio-dNTPs with reduced efficiency compared to natural dNTPs. Discrepancies arise from isomer-specific activity; for example, Rp-thio-dGTP may act as a competitive inhibitor ( ~15 μM), while Sp isomers are poor substrates. Employ isothermal titration calorimetry (ITC) to quantify binding affinities and use X-ray crystallography to map stereochemical interactions in the SAMHD1 active site .
Q. What analytical methods validate the incorporation of 2'-deoxyguanosine-5'-O-(1-thiotriphosphate) into nucleic acids?
- Mass spectrometry : MALDI-TOF detects mass shifts (+16 Da per sulfur atom).
- Capillary electrophoresis : Resolves thio-modified DNA fragments based on charge-to-mass ratios.
- 32P-postlabeling : Radiolabeling at the 5'-end confirms incorporation efficiency. Cross-validate with enzymatic digestion (e.g., exonuclease III) to assess backbone resistance .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
